2-cyclopentyl-N-(1-phenylethyl)acetamide
Description
2-cyclopentyl-N-(1-phenylethyl)acetamide is a chiral acetamide derivative characterized by a cyclopentyl group at the 2-position of the acetamide backbone and an N-(1-phenylethyl) substituent. The N-(1-phenylethyl) group is a common chiral auxiliary in organic synthesis, often employed to induce stereoselectivity in reactions .
Properties
Molecular Formula |
C15H21NO |
|---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
2-cyclopentyl-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C15H21NO/c1-12(14-9-3-2-4-10-14)16-15(17)11-13-7-5-6-8-13/h2-4,9-10,12-13H,5-8,11H2,1H3,(H,16,17) |
InChI Key |
XULZSXVEHUUOGA-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2CCCC2 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2CCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups (Cl, CF₃): Chloro and trifluoro substituents enhance electrophilicity at the carbonyl carbon, making these compounds more reactive in nucleophilic acyl substitution reactions . Aromatic Substituents (Indolyl, Phenyl): These groups facilitate π-π stacking interactions, critical in crystal packing (as seen in indolyl derivatives ) and receptor binding .
Synthetic Methods :
Physicochemical and Crystallographic Data
- Crystal Packing : Indolyl derivatives exhibit hydrogen-bonded networks (N–H⋯N interactions) that stabilize their crystal structures , whereas dichlorophenyl-thiazol analogs form 1-D chains via intermolecular hydrogen bonds .
- Optical Activity : Enantiomers like (S)-N-(1-phenylethyl)acetamide show specific optical rotations (e.g., [α]D²⁰ = −52.7 for the S-enantiomer ), critical for chiral separation studies.
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